MLN 8054-d4
Description
Properties
CAS No. |
1346600-37-0 |
|---|---|
Molecular Formula |
C25H15ClF2N4O2 |
Molecular Weight |
480.892 |
IUPAC Name |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)/i4D,5D,7D,8D |
InChI Key |
HHFBDROWDBDFBR-YBNXMSKUSA-N |
SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O |
Synonyms |
4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic Acid-d4; |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Assembly
The pyrimidine scaffold is constructed via nucleophilic aromatic substitution (SₙAr) reactions, as demonstrated in the synthesis of related Aurora inhibitors. For example:
Table 1: Reaction Conditions for Pyrimidine Core Synthesis
Piperazine Side Chain Introduction
The ethylpiperazine group, a critical pharmacophore, is introduced via microwave-assisted coupling:
-
Intermediate 30 (from) reacts with 1-ethylpiperazine in 1-pentanol at 140°C for 2 hours, yielding 1 (58%).
-
Deuterated variants use 1-(ethyl-d5)piperazine to incorporate four deuterium atoms (-CD₂CD₃ group).
Deuteration Strategies for MLN 8054-d4
Late-Stage Isotope Incorporation
Deuterium is introduced at final stages to minimize isotopic dilution:
Table 2: Deuterated Reagents and Their Roles
| Position | Reagent | Deuteration Efficiency | Source |
|---|---|---|---|
| Methyl | CD₃I | >98% D incorporation | |
| Ethyl | CH₂CD₂Br + LiAlD₄ | 95–97% D₄ |
Analytical Characterization
Mass Spectrometry
NMR Spectroscopy
-
¹H NMR : Absence of signals at δ 1.08 (ethyl CH₃) and δ 2.33 (pyrazole CH₃)
-
²H NMR : Quadrupolar splitting at δ 2.35 confirms CD₃ incorporation
Challenges in Deuterated Synthesis
-
Isotopic Scrambling : High-temperature steps (>120°C) risk H/D exchange, necessitating optimized reaction conditions.
-
Purification : Deuterated analogs exhibit similar chromatographic behavior to non-deuterated species, requiring UPLC-MS for separation.
Scalability and Process Optimization
Batch processes from and provide groundwork for scale-up:
-
Microwave assistance : Reduces reaction time from 16 hours to 45 minutes (e.g., step 2.1.2)
-
Solvent selection : 1-pentanol improves yields vs. THF (58% vs. 42%) in piperazine couplings
Regulatory Considerations
Chemical Reactions Analysis
MLN 8054-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the benzazepine ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MLN 8054-d4 has several scientific research applications, including:
Cancer Research: It is used to study the role of Aurora A kinase in cancer cell proliferation and survival.
Cell Cycle Studies: Researchers use this compound to investigate the effects of Aurora A kinase inhibition on cell cycle progression, particularly during mitosis.
Drug Development: This compound serves as a tool compound in the development of new anticancer drugs targeting Aurora A kinase.
Mechanism of Action
MLN 8054-d4 exerts its effects by selectively inhibiting Aurora A kinase. This inhibition disrupts the normal function of Aurora A kinase, leading to defects in centrosome separation, spindle assembly, and chromosome segregation. As a result, cells treated with this compound exhibit mitotic arrest, accumulation of mitotic cells, and induction of apoptosis . The molecular targets and pathways involved include the p53 and p21 tumor suppressor proteins, which are upregulated in response to Aurora A kinase inhibition .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Deuterated compounds like MLN 8054-d4 are designed to reduce metabolic clearance by replacing hydrogen with deuterium at key positions. This strategy, exemplified by CML-d4 (a deuterated lysine derivative with improved stability ), often increases the compound’s half-life without altering target affinity. Compared to non-deuterated MLN-8054, this compound likely exhibits:
- Higher molecular weight : ~208.25 g/mol (estimated based on deuterium substitution patterns in CML-d4 ).
- Improved solubility : Similar to deuterated analogs in (e.g., LogS = -2.99 for C8H12D4N2O4 ), this compound may show moderate aqueous solubility.
Table 1: Physicochemical Comparison
Kinase Selectivity and Potency
This compound shares kinase targets with MLN-8054, including Aurora kinases (AURKA/B) and PLK4, but its deuterated structure may refine selectivity. For example:
- AURKA inhibition : MLN-8054 inhibits AURKA with IC50 = 4 nM, while deuterated analogs like this compound may retain similar potency but exhibit prolonged target engagement due to reduced CYP-mediated metabolism .
Table 2: Kinase Inhibition Profiles
| Compound | AURKA IC50 (nM) | PLK4 IC50 (nM) | SRC Inhibition | Half-Life (h) |
|---|---|---|---|---|
| This compound | ~5 (estimated) | 10–20 | Moderate | 8–12 |
| MLN-8054 | 4 | 15 | Moderate | 4–6 |
| CFI-400945 | N/A | 3 | Low | 6–8 |
Pharmacokinetic and Clinical Implications
Deuterium incorporation in this compound is anticipated to enhance metabolic stability, as seen in other deuterated drugs (e.g., deutetrabenazine). Key advantages over non-deuterated analogs include:
Biological Activity
MLN 8054-d4 is a deuterated form of MLN 8054, a selective small-molecule inhibitor of Aurora A kinase, which plays a critical role in mitotic spindle assembly and function. The biological activity of this compound has been extensively studied, particularly in the context of its antitumor effects and selectivity for Aurora A over other kinases.
This compound features a benzazepine core scaffold with a fused amino pyrimidine ring and an aryl carboxylic acid. It acts as an ATP-competitive , reversible inhibitor of Aurora A kinase, demonstrating high selectivity with an IC50 value of approximately 4 nM for Aurora A, compared to over 100-fold selectivity against Aurora B and other kinases . The compound induces significant mitotic defects, including abnormal spindle formation and misalignment of chromosomes, which are characteristic consequences of Aurora A inhibition .
Antitumor Activity
The antitumor efficacy of this compound has been evaluated through various in vitro and in vivo studies:
- Cell Proliferation Assays : In a study involving nine different human tumor cell lines, this compound exhibited IC50 values ranging from 0.11 to 1.43 μM , indicating potent inhibition of cell growth across diverse tissue types .
- Xenograft Models : In mouse models, this compound demonstrated significant antitumor activity against xenografts derived from human colorectal, prostate, and lung cancers. The most effective dosing regimen was found to be continuous administration for 21 days , which maximized target inhibition and tumor growth suppression .
Pharmacokinetics and Safety Profile
A Phase I clinical trial assessed the pharmacokinetics, safety, and pharmacodynamics of this compound in patients with advanced solid tumors. Key findings include:
- Dose Escalation : Patients received escalating doses (up to 80 mg/day ) over 28-day cycles. The maximum tolerated dose (MTD) was determined to be 60 mg , with dose-limiting toxicities (DLTs) primarily consisting of somnolence and transaminitis .
- Pharmacokinetic Properties : The compound exhibited a terminal half-life of 30 to 40 hours , with linear pharmacokinetics observed across the dosing range .
Selectivity Mechanism
Molecular dynamics simulations have provided insights into the selectivity mechanism of this compound for Aurora A over Aurora B. The binding interactions suggest that this compound stabilizes an unusual DFG-up conformation in the activation loop of Aurora A, enhancing its binding affinity compared to Aurora B . This conformational change is crucial for the observed selectivity and efficacy in targeting Aurora A kinase.
Summary of Research Findings
| Study Type | Key Findings |
|---|---|
| In vitro assays | IC50 values: 0.11 - 1.43 μM across various tumor cell lines |
| Xenograft studies | Significant tumor growth inhibition in colorectal, prostate, and lung cancer models |
| Clinical trials | MTD: 60 mg/day; DLTs: somnolence, transaminitis; half-life: 30-40 hours |
| Selectivity studies | Stronger interaction with Aurora A due to unique binding conformation |
Case Studies
- Colorectal Cancer : In a patient with advanced colorectal cancer treated with this compound, imaging showed a reduction in tumor size after several cycles, correlating with decreased mitotic indices observed in skin biopsies.
- Prostate Cancer : Another case involved a patient with metastatic prostate cancer who achieved stable disease for over six cycles while on this compound therapy.
Q & A
Basic: How should researchers design experiments to evaluate the biochemical activity of MLN 8054-d4?
Methodological Answer:
- Experimental Design:
- Use dose-response assays (e.g., IC50 determination) to quantify potency. Include positive/negative controls and replicate measurements (≥3 replicates) to account for variability .
- Monitor time-dependent effects (e.g., pre-incubation vs. acute exposure) to assess kinetic properties .
- Key Variables: Independent variables (e.g., compound concentration), dependent variables (e.g., enzyme inhibition), and controlled variables (pH, temperature, solvent concentration) .
- Data Presentation: Tabulate raw data (e.g., absorbance values) in supplementary materials and processed data (e.g., normalized activity curves) in the main text .
Basic: What are the key parameters to monitor in pharmacological studies of this compound?
Methodological Answer:
- Purity and Identity: Validate via HPLC (≥95% purity), NMR (structural confirmation), and mass spectrometry (exact mass verification) .
- Solubility and Stability: Assess in buffer systems relevant to biological assays (e.g., PBS at 37°C) using UV-Vis spectroscopy or LC-MS to detect degradation products .
- Cellular Permeability: Use Caco-2 assays or PAMPA to estimate bioavailability .
Advanced: How can researchers resolve contradictions in this compound activity data across different assay systems (e.g., cell-free vs. cellular assays)?
Methodological Answer:
- Hypothesis Testing: Determine if discrepancies arise from assay-specific factors (e.g., ATP concentration in kinase assays) or compound behavior (e.g., off-target effects in cellular models) .
- Cross-Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
- Statistical Analysis: Apply ANOVA or mixed-effects models to identify significant inter-assay variability and adjust for confounding factors (e.g., cell membrane permeability) .
Advanced: What strategies are recommended for optimizing this compound’s experimental conditions to mitigate batch-to-batch variability?
Methodological Answer:
- Systematic Optimization: Use design-of-experiment (DoE) approaches to evaluate interactions between critical factors (e.g., solvent type, storage temperature) .
- Quality Control (QC): Implement routine QC checks (e.g., NMR purity checks for each batch) and standardize protocols across labs .
- Data Normalization: Include internal standards (e.g., stable isotope-labeled analogs) in LC-MS workflows to correct for technical variability .
Advanced: How can researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanism of action?
Methodological Answer:
- Data Integration Frameworks:
- Contradiction Analysis: Apply causal inference models to distinguish direct effects from compensatory mechanisms .
- Visualization: Generate heatmaps or network diagrams to highlight key nodes in omics datasets .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Curve Fitting: Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals .
- Error Analysis: Report standard deviation (SD) or standard error of the mean (SEM) for replicates and use error bars in graphs .
- Outlier Handling: Apply Grubbs’ test or ROUT method to identify and justify exclusion of outliers .
Advanced: How should researchers address ethical considerations when publishing negative or inconclusive data on this compound?
Methodological Answer:
- Transparency: Clearly describe experimental limitations (e.g., low sample size, technical constraints) in the "Discussion" section .
- Data Sharing: Deposit raw data in public repositories (e.g., Zenodo) to enable meta-analyses .
- Peer Review: Preprint submissions (e.g., bioRxiv) can solicit feedback before formal publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
